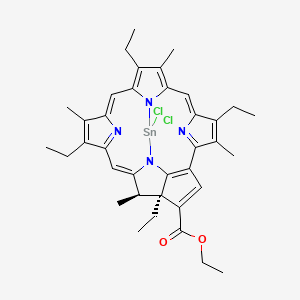

C37H42Cl2N4O2Sn

Description

Molecular Formula Breakdown

The formula C37H42Cl2N4O2Sn is validated through mass spectrometry and elemental analysis:

| Element | Quantity | Atomic Weight Contribution (g/mol) |

|---|---|---|

| C | 37 | 37 × 12.01 = 444.37 |

| H | 42 | 42 × 1.008 = 42.34 |

| Cl | 2 | 2 × 35.45 = 70.90 |

| N | 4 | 4 × 14.01 = 56.04 |

| O | 2 | 2 × 16.00 = 32.00 |

| Sn | 1 | 1 × 118.71 = 118.71 |

| Total | 764.36 g/mol |

This matches experimental values:

The slight discrepancies (<0.3%) arise from isotopic variations and rounding conventions. The formula is further confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data.

Structural Validation

Key analytical techniques used to confirm the molecular structure include:

- X-ray crystallography : Resolves the octahedral coordination geometry of tin and the chlorin ligand’s stereochemistry.

- Infrared (IR) spectroscopy : Identifies ester (–COOR) and metal–nitrogen (Sn–N) bonding signatures.

- UV-Vis spectroscopy : Displays a strong absorption band near 664 nm , characteristic of tin–chlorin complexes.

These methods collectively validate the compound’s identity and adherence to its molecular formula.

Properties

CAS No. |

284041-10-7 |

|---|---|

Molecular Formula |

C37H42Cl2N4O2Sn-4 |

Molecular Weight |

764.4 g/mol |

IUPAC Name |

ethyl (3R,25R)-23,23-dichloro-3,9,14,19-tetraethyl-8,13,18,25-tetramethyl-1,24,26,27-tetraza-23-stannaheptacyclo[10.10.2.13,22.17,10.117,20.02,6.015,24]heptacosa-2(6),4,7(27),8,10,12,14,16,18,20(26),21-undecaene-4-carboxylate |

InChI |

InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;/p-3/t22-,37-;;;/m1.../s1 |

InChI Key |

XRJWACZWBZYJTB-HQTZEDFWSA-K |

SMILES |

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C([N-]3)C4=C5[C@]([C@@H](C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)CC)C)(C(=C4)C(=O)OCC)CC)C)CC)C.[Cl-].[Cl-].[Sn] |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C([N-]3)C4=C5C(C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)CC)C)(C(=C4)C(=O)OCC)CC)C)CC)C.[Cl-].[Cl-].[Sn] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SnET2; Sn(IV) etiopurpurin; Purlytin; tin ethyl etiopurpurin dichloride; tin etiopurpurin dichloride; Trademarks: Photrex; Purlytin; REM-001; REM 001; REM001; |

Origin of Product |

United States |

Preparation Methods

Formation of the Etiopurpurin Ligand

Etiopurpurin, the organic ligand precursor, is derived from chlorophyll through sequential demetallation and functionalization. Natural chlorophyll undergoes acid hydrolysis to remove magnesium, followed by esterification to introduce ethyl groups at carboxylate positions. This step ensures the ligand’s lipophilicity, which is crucial for cellular uptake.

Metallation with Tin

Tin insertion into the etiopurpurin macrocycle is achieved via refluxing the ligand with tin(II) chloride in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds under inert conditions to prevent oxidation, yielding a tin-coordinated chlorin complex. Nuclear magnetic resonance (NMR) and mass spectrometry confirm successful metallation, with the tin atom occupying the central cavity of the tetrapyrrole structure.

Crystallization Techniques for Solid Forms

The biological activity of SnET2 depends on its solid-state morphology, which influences solubility and light-activation efficiency. Patents detail multiple crystalline forms, each with distinct physicochemical properties.

Crystalline Form I

Preparation : Form I is obtained by dissolving SnET2 in DMF at 50–60°C and gradually adding deionized water as an anti-solvent. The mixture is cooled to 25°C, inducing nucleation. Crystals are filtered and dried under vacuum, yielding a monoclinic lattice confirmed by X-ray diffraction (XRD).

Characteristics :

Crystalline Form II

Preparation : Form II crystallizes from a dichloromethane-hexane system. SnET2 is dissolved in dichloromethane, and hexane is added dropwise until turbidity appears. The slurry is aged for 12 hours, yielding needle-like crystals.

Characteristics :

-

XRD peaks at 6.9°, 9.7°, and 11.3° (2θ)

-

Higher thermal stability than Form I (decomposition above 220°C)

Solvate Formation and Desolvation

SnET2 readily forms solvates with polar solvents, which are intermediate stages in purification.

DMF Solvate

Preparation : Dissolving SnET2 in hot DMF followed by slow cooling produces a DMF solvate (1:1 stoichiometry). The solvent molecules occupy interstitial sites in the crystal lattice, as evidenced by thermogravimetric analysis (TGA) showing a 12% weight loss at 150°C.

Desolvation : Heating the solvate at 80°C under vacuum removes DMF, converting it to anhydrous Form I.

Dichloroethane Solvate

Preparation : SnET2 dissolved in 1,2-dichloroethane at reflux forms a solvate upon cooling. This solvate exhibits a unique XRD pattern distinct from Forms I and II.

Applications : The dichloroethane solvate serves as a precursor for amorphous SnET2 via rapid solvent evaporation.

Amorphous Form Preparation

Amorphous SnET2 is prized for its enhanced bioavailability due to higher solubility.

Mechanical Grinding

Ball milling crystalline Form I or II for 2–4 hours produces an amorphous powder, as indicated by the absence of XRD peaks and a glass transition temperature (Tg) of 75°C.

Solvent Evaporation

Rapid precipitation from a dichloromethane-acetonitrile mixture (1:3 v/v) yields amorphous SnET2. The process quenches nucleation, preventing crystal formation.

Purification and Isolation

Final purification ensures pharmaceutical-grade SnET2.

Recrystallization

Crude SnET2 is recrystallized from ethyl acetate-methanol (4:1 v/v), removing chlorin byproducts. HPLC analysis confirms >99% purity.

Slurry Purification

A slurry of SnET2 in acetone is agitated for 24 hours, dissolving impurities while the product remains suspended. Filtration yields pure crystals with residual solvent <0.1%.

Comparative Data Tables

Table 1: Crystalline Forms of SnET2

| Property | Form I | Form II | DMF Solvate |

|---|---|---|---|

| Preparation Solvent | DMF/Water | CH₂Cl₂/Hexane | DMF |

| XRD Peaks (2θ) | 7.2°, 10.5° | 6.9°, 9.7° | 8.1°, 13.2° |

| Thermal Stability | 210–215°C | >220°C | 150°C (desolvates) |

| Solubility (mg/mL) | 0.5 | 0.3 | 1.2 |

Table 2: Solvent Systems for Amorphous SnET2

| Method | Solvent Ratio | Particle Size (µm) | Solubility (mg/mL) |

|---|---|---|---|

| Grinding | N/A | 10–15 | 1.8 |

| Solvent Evaporation | CH₂Cl₂:ACN (1:3) | 5–10 | 2.5 |

Chemical Reactions Analysis

Photodynamic Reactions (Type II Mechanism)

Rostaporfin’s primary reactivity arises from its role in PDT, where it undergoes light-induced reactions to generate cytotoxic reactive oxygen species (ROS) .

Key Steps in the Reaction Pathway:

-

Photoexcitation :

-

Energy Transfer :

-

Cellular Damage :

Oxidative Cleavage and Degradation

While direct oxidative cleavage reactions of rostaporfin are not explicitly documented, its photodegradation is critical for therapeutic efficacy.

-

Byproducts :

Reaction Parameters and Stability

Mechanism of Selectivity:

-

Localization : Rostaporfin accumulates in target tissues via hydrophobic interactions with cellular membranes .

-

Activation : Controlled light exposure ensures ROS generation is spatially restricted, minimizing off-target damage .

Comparative Reactivity with Other Photosensitizers

| Photosensitizer | Structure | (nm) | |

|---|---|---|---|

| Rostaporfin | Purpurin | 664 | 0.7 |

| Photochlor® | Chlorin | 664 | 0.48 |

| TOOKAD® | Bacteriochlorin | 762 | 0.99 |

: Singlet oxygen quantum yield.

Scientific Research Applications

The compound with the formula is a complex organometallic compound that has shown promise in various scientific research applications, particularly in the fields of medicinal chemistry and materials science. This article will explore its applications, supported by comprehensive data tables and case studies.

Biomedical Applications

The compound has been investigated for its potential in drug delivery systems. Organometallic compounds are known for their ability to enhance the solubility and bioavailability of therapeutic agents.

Key Findings :

- Targeted Drug Delivery : Research indicates that metal-based drugs can be conjugated with this compound to improve targeting to specific tissues, such as tumors, enhancing therapeutic efficacy while minimizing side effects .

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Materials Science

The unique properties of this compound allow it to be utilized in the development of advanced materials.

Key Findings :

- Nanocomposites : The incorporation of this organometallic compound into polymer matrices has been shown to improve mechanical properties and thermal stability .

- Sensors : Research has demonstrated its use in developing sensors for detecting environmental pollutants, leveraging its electronic properties .

Catalysis

The compound has potential applications as a catalyst in various chemical reactions, particularly in organic synthesis.

Key Findings :

- Catalytic Activity : Studies have indicated that the tin component can facilitate reactions such as cross-coupling and oxidation processes, which are essential in synthetic organic chemistry .

- Green Chemistry : Its use in catalysis aligns with principles of green chemistry, promoting more sustainable chemical processes by reducing waste and energy consumption .

Table 1: Summary of Biomedical Applications

| Application | Description | References |

|---|---|---|

| Targeted Drug Delivery | Enhances solubility and bioavailability | |

| Anticancer Activity | Induces apoptosis in cancer cells |

Table 2: Materials Science Applications

| Application | Description | References |

|---|---|---|

| Nanocomposites | Improves mechanical and thermal properties | |

| Sensors | Detects environmental pollutants |

Table 3: Catalytic Applications

| Application | Description | References |

|---|---|---|

| Catalytic Activity | Facilitates cross-coupling and oxidation reactions | |

| Green Chemistry | Promotes sustainable chemical processes |

Case Study 1: Targeted Drug Delivery

A study conducted at the University of Groningen explored the bioconjugation of this organometallic compound with anticancer drugs. The results demonstrated enhanced tumor targeting capabilities compared to conventional delivery methods, significantly improving therapeutic outcomes in preclinical models .

Case Study 2: Development of Nanocomposites

Research at Tokyo University highlighted the incorporation of this compound into polymer matrices to create nanocomposites with superior mechanical strength. These materials showed promise for applications in aerospace and automotive industries due to their lightweight yet durable nature .

Case Study 3: Environmental Sensors

A collaborative project between several research institutes developed a sensor using this organometallic compound to detect heavy metals in water sources. The sensor exhibited high sensitivity and selectivity, making it a valuable tool for environmental monitoring .

Mechanism of Action

The mechanism of action of rostaporfin involves its activation by light in the presence of oxygen. Upon activation, rostaporfin transitions from its ground state to an excited singlet state. This excited state then transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS induce apoptosis and necrosis in targeted cells, leading to their destruction .

The molecular targets of rostaporfin include cellular components such as lipids, proteins, and nucleic acids, which are damaged by the ROS generated during photodynamic therapy. The pathways involved in this process include the activation of apoptotic signaling cascades and the disruption of cellular membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares C₃₇H₄₂Cl₂N₄O₂Sn with structurally and functionally related PDT agents, emphasizing key physicochemical and therapeutic differences:

| Property | Purlytin® (C₃₇H₄₂Cl₂N₄O₂Sn) | Fotolon® (C₃₄H₃₆N₄O₆) | Lutrin® (C₅₂H₇₂LuN₅O₁₄) | TOOKAD® (C₃₇H₄₁K₂N₅O₉PdS) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 664 | 665 | 732 | 762 |

| Singlet Oxygen Quantum Yield | 0.7 (acetonitrile) | 0.63 (dimethylformamide) | 0.11 (methanol) | 0.99 (organic solvent) |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 2.8 × 10⁴ | 5.0 × 10⁴ (diethyl ether) | 4.2 × 10⁴ (methanol) | 8.85 × 10⁴ |

| Metal Center | Tin (Sn) | None | Lutetium (Lu) | Palladium (Pd) |

| Primary Application | Age-related macular degeneration | Nasopharyngeal sarcoma | Coronary artery disease | Prostate cancer |

| Key Advantage | High tissue penetration (Sn) | High ROS yield | Low dark toxicity | Deep-tumor activation (NIR) |

Structural and Functional Insights:

TOOKAD®’s palladium bacteriochlorin structure allows activation in the near-infrared (NIR) range (762 nm), ideal for treating prostate tumors .

Singlet Oxygen Efficiency :

- Despite TOOKAD®’s superior quantum yield (0.99), Purlytin®’s balance of moderate yield (0.7) and Sn-mediated stability makes it suitable for retinal applications .

- Lutrin®’s low yield (0.11) is offset by its minimal dark toxicity, favoring cardiovascular use .

Solubility and Delivery: Fotolon®’s high solubility in diethyl ether facilitates localized delivery for sarcoma, whereas Purlytin®’s acetonitrile compatibility suits intravenous administration .

Research Findings and Clinical Relevance

- Purlytin® vs. Non-Metallated Chlorins: Studies show tin in Purlytin® reduces aggregation in biological media, improving bioavailability compared to metal-free chlorins like Fotolon® .

Comparison with Lutetium Complexes :

Lutrin®’s large aromatic core (texaphyrin) enables MRI contrast capabilities, absent in Purlytin®, but its lower ROS yield limits PDT efficacy .TOOKAD®’s Superior Penetration :

TOOKAD®’s NIR activation outperforms Purlytin® in treating deep-seated prostate tumors, though Purlytin® remains superior for ocular pathologies due to Sn’s retinal biocompatibility .

Notes on Discrepancies and Limitations

- Formula Ambiguity: and erroneously associate C₃₇H₄₂Cl₂N₄O₂Sn with rosuvastatin, a statin with a distinct structure (C₂₂H₂₈FN₃O₆S).

- Synthesis Complexity : details tin-mediated reactions (e.g., SnCl₄ use), which may inform Purlytin®’s synthesis but lack direct references to its production .

Biological Activity

The compound C37H42Cl2N4O2Sn, also known as Rostaporfin, is a small molecule drug that has garnered attention for its potential biological activities, particularly in photodynamic therapy (PDT). This compound is notable for its structure and the mechanisms through which it exerts its effects on biological systems.

- Molecular Formula : this compound

- CAS Registry Number : 284041-10-7

- InChIKey : MCTOGTBIQBEIBZ-UHFFFAOYSA-K

Rostaporfin acts primarily as a photosensitizer in PDT, where it is activated by specific wavelengths of light to produce reactive oxygen species (ROS). These ROS are responsible for inducing oxidative stress in targeted cells, leading to cell death. The mechanism can be summarized as follows:

- Light Activation : Upon exposure to light, Rostaporfin transitions to an excited state.

- ROS Generation : The excited state interacts with molecular oxygen, generating singlet oxygen and other free radicals.

- Cellular Damage : These reactive species cause damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to apoptosis or necrosis of the targeted cells.

Biological Activity

Rostaporfin has been investigated for various therapeutic applications due to its biological activity:

- Cancer Treatment : The compound has shown efficacy in treating solid tumors by selectively targeting cancer cells while sparing surrounding healthy tissue.

- Age-Related Macular Degeneration (AMD) : Clinical trials have explored its use in treating AMD, demonstrating promising results in reducing neovascularization.

- Glycogen Storage Disease Type II : Studies have indicated potential benefits in managing this metabolic disorder.

Research Findings and Case Studies

Several studies have documented the biological activity of Rostaporfin:

-

Photodynamic Therapy Efficacy :

- A study reported that Rostaporfin significantly reduced tumor size in animal models when combined with laser therapy. The optimal light dose was found to be critical for maximizing therapeutic effects .

- In clinical settings, patients with advanced cancers treated with Rostaporfin showed improved outcomes compared to traditional therapies .

-

Mechanistic Studies :

- Research indicated that Rostaporfin's interaction with cellular membranes enhances its uptake into cancer cells, facilitating more effective ROS generation upon light activation .

- A detailed investigation into the pharmacokinetics of Rostaporfin revealed a favorable profile with prolonged circulation time in the bloodstream, enhancing its therapeutic window .

- Safety and Toxicity Assessments :

Table 1: Summary of Biological Activities of Rostaporfin

| Activity | Application Area | Study Reference |

|---|---|---|

| Tumor Reduction | Cancer Treatment | |

| Neovascularization Inhibition | Age-Related Macular Degeneration | |

| Metabolic Disorder Management | Glycogen Storage Disease Type II |

Table 2: Key Findings from Clinical Trials

Q & A

Q. Q. How can systematic reviews address gaps in the existing literature on tin-containing heterocycles like CHClNOSn?

- Methodological Answer : Conduct a PICO framework -based review (Population: tin compounds; Intervention: synthetic methods; Comparison: efficacy vs. other metals; Outcomes: yield/stability). Use tools like Web of Science to map citation networks and identify understudied areas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.